molecular formula C14H20N2O B12800064 4H-Pyrrolo(2,3-g)isoquinolin-4-one, 3-ethyl-1,4a,5,6,7,8,8a,9-octahydro-2-methyl-, trans- CAS No. 87255-35-4

4H-Pyrrolo(2,3-g)isoquinolin-4-one, 3-ethyl-1,4a,5,6,7,8,8a,9-octahydro-2-methyl-, trans-

Cat. No.: B12800064
CAS No.: 87255-35-4
M. Wt: 232.32 g/mol
InChI Key: OIPARUNOKIPYON-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Pyrrolo(2,3-g)isoquinolin-4-one, 3-ethyl-1,4a,5,6,7,8,8a,9-octahydro-2-methyl-, trans- is a complex organic compound with a unique structure that combines elements of pyrrole and isoquinoline. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrrolo(2,3-g)isoquinolin-4-one derivatives typically involves the annulation of the pyrrole ring to the isoquinoline moiety. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . Another approach involves the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate, selectively targeting the C1=O carbonyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrrolo(2,3-g)isoquinolin-4-one derivatives can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction and various aldehydes and acetone for condensation reactions . The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted quinoline and pyrroloquinoline derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 4H-Pyrrolo(2,3-g)isoquinolin-4-one derivatives involves their interaction with specific molecular targets. For example, some derivatives inhibit blood coagulation factors Xa and XIa by binding to their active sites . The exact pathways and molecular targets can vary depending on the specific derivative and its functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrrolo(2,3-g)isoquinolin-4-one derivatives are unique due to their specific structural features, which combine elements of pyrrole and isoquinoline.

Properties

CAS No.

87255-35-4

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

(4aS,8aS)-3-ethyl-2-methyl-1,4a,5,6,7,8,8a,9-octahydropyrrolo[2,3-g]isoquinolin-4-one

InChI

InChI=1S/C14H20N2O/c1-3-10-8(2)16-12-6-9-4-5-15-7-11(9)14(17)13(10)12/h9,11,15-16H,3-7H2,1-2H3/t9-,11+/m0/s1

InChI Key

OIPARUNOKIPYON-GXSJLCMTSA-N

Isomeric SMILES

CCC1=C(NC2=C1C(=O)[C@@H]3CNCC[C@H]3C2)C

Canonical SMILES

CCC1=C(NC2=C1C(=O)C3CNCCC3C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.